4-Hydroxypicolinonitrile

Description

The exact mass of the compound 4-Hydroxypicolinonitrile is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Hydroxypicolinonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Hydroxypicolinonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

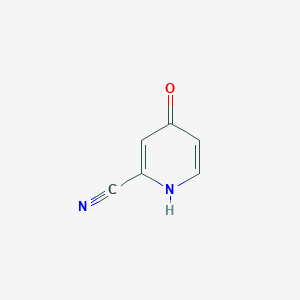

Structure

3D Structure

Properties

IUPAC Name |

4-oxo-1H-pyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N2O/c7-4-5-3-6(9)1-2-8-5/h1-3H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICOWSSBPPBHNCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=CC1=O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20622208 | |

| Record name | 4-Oxo-1,4-dihydropyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20622208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

475057-86-4 | |

| Record name | 4-Oxo-1,4-dihydropyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20622208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-CYANO-4-HYDROXYPYRIDINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Navigating the Isomeric Landscape of Hydroxypicolinonitrile: A Technical Guide to Identification

For the Attention of Researchers, Scientists, and Drug Development Professionals

The hydroxypicolinonitrile scaffold is a recurring motif in medicinal chemistry and materials science, valued for its unique electronic and hydrogen-bonding properties. However, the precise identification of this compound can be challenging due to the potential for isomerism. This guide provides a comprehensive overview of the key identification parameters for hydroxypicolinonitrile, with a primary focus on the well-characterized isomer, 3-Hydroxypicolinonitrile . It aims to equip researchers with the necessary information for unambiguous identification, characterization, and utilization of this important chemical entity.

The Challenge of Isomerism: Defining "4-Hydroxypicolinonitrile"

A search for "4-Hydroxypicolinonitrile" often leads to ambiguity, as a specific and consistently cited CAS number for this exact nomenclature is not readily found in major chemical databases. The term "picolinonitrile" designates a pyridine ring with a nitrile group at the 2-position. Consequently, "4-Hydroxypicolinonitrile" would logically refer to a molecule with a hydroxyl group at the 4-position of the picolinonitrile framework.

However, in practice, several positional isomers exist, and their distinct properties necessitate precise identification. The most commonly cited and commercially available isomer is 3-Hydroxypicolinonitrile . This guide will therefore use 3-Hydroxypicolinonitrile as the primary exemplar for detailed analysis, while also providing identification details for other known isomers to aid in broader research contexts.

Core Identification of 3-Hydroxypicolinonitrile

This unique numerical identifier, assigned by the Chemical Abstracts Service, is the most reliable way to specify 3-Hydroxypicolinonitrile in publications, patents, and procurement.

Chemical Structure and Nomenclature

-

Systematic Name: 3-Hydroxypyridine-2-carbonitrile[3]

-

Other Synonyms: 2-Cyano-3-hydroxypyridine, 2-Cyano-3-pyridinol[3][4]

The structure consists of a pyridine ring with a nitrile group (-C≡N) at position 2 and a hydroxyl group (-OH) at position 3.

Molecular Formula: C₆H₄N₂O[3]

Molecular Weight: 120.11 g/mol [3]

Physicochemical Properties

| Property | Value | Source |

| Physical Form | White to yellow solid | |

| Melting Point | Not specified | |

| Solubility | Soluble in various organic solvents | |

| Storage | Room Temperature |

Analytical Characterization and Spectral Data

Accurate identification of 3-Hydroxypicolinonitrile relies on a combination of spectroscopic techniques. Below are the expected spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the precise arrangement of atoms within a molecule. For 3-Hydroxypicolinonitrile, the proton (¹H) and carbon-¹³ (¹³C) NMR spectra will exhibit characteristic shifts and coupling patterns corresponding to the substituted pyridine ring.

-

¹H NMR: The spectrum will show distinct signals for the three aromatic protons on the pyridine ring, with their chemical shifts and coupling constants being indicative of their relative positions to the electron-withdrawing nitrile group and the electron-donating hydroxyl group. The hydroxyl proton will appear as a broad singlet, the position of which can be concentration and solvent dependent.

-

¹³C NMR: The spectrum will display six distinct signals corresponding to the six carbon atoms in the molecule. The chemical shifts of the carbon atoms will be influenced by the attached functional groups, with the carbon of the nitrile group appearing in the characteristic downfield region.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 3-Hydroxypicolinonitrile will show characteristic absorption bands:

-

O-H stretch: A broad band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group.

-

C≡N stretch: A sharp, medium-intensity band around 2220-2260 cm⁻¹, indicative of the nitrile group.

-

C=C and C=N stretches: Multiple bands in the 1400-1600 cm⁻¹ region, corresponding to the aromatic pyridine ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering insights into its structure.

-

Electron Ionization (EI-MS): The molecular ion peak (M⁺) would be observed at m/z = 120. Subsequent fragmentation patterns can help to confirm the structure.

-

High-Resolution Mass Spectrometry (HRMS): This technique provides a highly accurate mass measurement, allowing for the unambiguous determination of the elemental composition.

Synthesis and Reactivity

3-Hydroxypicolinonitrile can be synthesized through various organic chemistry routes. One common approach involves the multi-step conversion from a suitable pyridine precursor. The reactivity of the molecule is dictated by its functional groups: the nucleophilic hydroxyl group, the electrophilic nitrile group, and the aromatic pyridine ring, which can undergo electrophilic or nucleophilic substitution depending on the reaction conditions.

Applications in Research and Drug Discovery

The hydroxypicolinonitrile scaffold is of significant interest to researchers in drug development. The nitrile group can act as a hydrogen bond acceptor or a bioisostere for other functional groups, while the hydroxyl group can participate in key hydrogen bonding interactions with biological targets. The pyridine ring provides a rigid framework for orienting these functional groups in three-dimensional space.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling 3-Hydroxypicolinonitrile.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection).[1]

Always consult the Safety Data Sheet (SDS) from the supplier for complete and up-to-date safety information.

Identification of Other Isomers

For the sake of comprehensive research, it is important to be aware of other hydroxypicolinonitrile isomers.

-

5-Hydroxypicolinonitrile (as 2-Cyano-5-hydroxypyridine): CAS Number: 86869-14-9[5][6]

-

6-Hydroxypicolinonitrile (as 6-Hydroxy-nicotinonitrile): CAS Numbers: 95891-30-8 and 94805-52-4[7]

Researchers encountering a hydroxypicolinonitrile of unknown substitution are advised to use the analytical techniques outlined in this guide to definitively determine its isomeric identity.

Conclusion

While the term "4-Hydroxypicolinonitrile" can be ambiguous, a thorough understanding of the isomeric landscape and the application of modern analytical techniques can ensure the accurate identification of these valuable chemical compounds. This guide has provided a detailed overview of the identification and characterization of 3-Hydroxypicolinonitrile (CAS: 932-35-4) as a primary example, and it is hoped that this information will prove invaluable to researchers in their scientific endeavors.

References

-

3-Hydroxypicolinonitrile | CAS 932-35-4 . Alchem.Pharmtech. [Link]

-

3-Hydroxypicolinonitrile - CAS:932-35-4 . Sunway Pharm Ltd. [Link]

-

3-Hydroxy-2-pyridinecarbonitrile . CAS Common Chemistry. [Link]

-

4-CYANO-PYRIDINE-2-METHANOL | Cas 51454-63-8 . LookChem. [Link]

-

6-Hydroxypicolinic acid | C6H5NO3 | CID 242721 . PubChem. [Link]

-

3-Hydroxypicolinic acid . Wikipedia. [Link]

-

Pyridine-2-carbonitrile | C6H4N2 | CID 7522 . PubChem. [Link]

-

4-HYDROXYPYRIDINE | CAS 626-64-2 . Loba Chemie. [Link]

Sources

- 1. 3-Hydroxypicolinonitrile | 932-35-4 [sigmaaldrich.com]

- 2. alchempharmtech.com [alchempharmtech.com]

- 3. 3-Hydroxypicolinonitrile - CAS:932-35-4 - Sunway Pharm Ltd [3wpharm.com]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. chemscene.com [chemscene.com]

- 6. 86869-14-9|2-Cyano-5-hydroxypyridine|BLD Pharm [bldpharm.com]

- 7. 95891-30-8 | 6-Hydroxynicotinonitrile - AiFChem [aifchem.com]

Introduction: The Strategic Importance of the 4-Hydroxypicolinonitrile Scaffold

An In-depth Technical Guide to the Synthesis of 4-Hydroxypicolinonitrile

4-Hydroxypicolinonitrile, also known as 2-cyano-4-hydroxypyridine, represents a highly valuable heterocyclic building block in medicinal chemistry and drug development. Its structure incorporates a pyridine ring substituted with both a hydroxyl (or its tautomeric pyridone form) and a nitrile group. This unique combination of functional groups provides a versatile platform for constructing more complex molecular architectures. The nitrile can be hydrolyzed to a carboxylic acid or an amide, or serve as a bioisostere for other functional groups, while the hydroxyl group offers a key point for derivatization or can participate in crucial hydrogen bonding interactions with biological targets. Consequently, this scaffold is a recurring motif in a variety of pharmacologically active agents.

This guide provides a detailed, research-level overview of a robust and logical synthetic pathway to 4-Hydroxypicolinonitrile, starting from the readily available precursor, 4-hydroxypyridine. The narrative emphasizes the mechanistic rationale behind each step, provides detailed experimental protocols, and discusses critical parameters, reflecting the perspective of a senior application scientist.

Overall Synthetic Strategy & Retrosynthetic Analysis

The most efficient and well-documented strategy for introducing a cyano group at the C2 position of a pyridine ring is the α-cyanation of a pyridine N-oxide, a transformation known as the Reissert-Henze reaction[1][2]. This approach activates the pyridine ring, making the α-position highly susceptible to nucleophilic attack.

Our strategy, therefore, is a two-step sequence beginning with 4-hydroxypyridine:

-

N-Oxidation: Conversion of the starting material, 4-hydroxypyridine, to the key intermediate, 4-hydroxypyridine N-oxide.

-

α-Cyanation (Reissert-Henze Reaction): Activation of the N-oxide with an acylating agent, followed by regioselective nucleophilic attack by a cyanide source to yield the target 4-Hydroxypicolinonitrile.

The following diagram illustrates this strategic workflow.

Caption: High-level overview of the two-step synthesis.

Part I: Synthesis of 4-Hydroxypyridine N-oxide (Intermediate)

The initial step involves the oxidation of the nitrogen atom of the pyridine ring. This transformation is crucial as it electronically modifies the ring, withdrawing electron density and activating the α- (C2) and γ- (C4) positions for subsequent nucleophilic attack[3].

Reaction Scheme:

(Self-generated image of 4-hydroxypyridine reacting with m-CPBA to form 4-hydroxypyridine N-oxide)

Causality and Mechanistic Insight

The N-oxidation of pyridines is a classic electrophilic attack on the lone pair of the nitrogen atom. Peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), are excellent reagents for this purpose. The terminal oxygen of the peroxy acid is highly electrophilic due to the electron-withdrawing effect of the adjacent carbonyl and peroxide bond. The pyridine nitrogen acts as a nucleophile, attacking this electrophilic oxygen, leading to the formation of the N-O bond and the release of a molecule of meta-chlorobenzoic acid.

Detailed Experimental Protocol: N-Oxidation

This protocol is adapted from general procedures for the N-oxidation of substituted pyridines[4].

-

Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-hydroxypyridine (5.0 g, 52.6 mmol, 1.0 equiv.).

-

Dissolution: Add 100 mL of dichloromethane (DCM) to the flask. Stir the mixture at room temperature until the starting material is fully dissolved.

-

Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C.

-

Reagent Addition: Slowly add meta-chloroperoxybenzoic acid (m-CPBA, ~77% purity, 13.0 g, ~58.0 mmol, 1.1 equiv.) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

-

Expertise Note: Portion-wise addition is critical to control the exothermic nature of the reaction and prevent potential side reactions.

-

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 24 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of DCM/Methanol (10:1), visualizing with UV light. The disappearance of the 4-hydroxypyridine spot and the appearance of a more polar spot (lower Rf) for the N-oxide indicates completion.

-

Workup:

-

Cool the reaction mixture again to 0 °C. A white precipitate (m-chlorobenzoic acid byproduct) will form. Filter the mixture to remove the solid.

-

Transfer the filtrate to a separatory funnel and wash sequentially with 10% aqueous sodium sulfite solution (2 x 50 mL) to destroy excess peroxide, followed by saturated aqueous sodium bicarbonate solution (2 x 50 mL) to remove acidic byproducts, and finally with brine (1 x 50 mL).

-

-

Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/ethyl acetate) to yield pure 4-hydroxypyridine N-oxide as a colorless, hygroscopic solid[5].

Part II: Synthesis of 4-Hydroxypicolinonitrile via Reissert-Henze Reaction

This is the key bond-forming step where the cyano group is introduced regioselectively at the C2 position. The Reissert-Henze reaction is a powerful method for the α-cyanation of pyridine N-oxides[1][6].

Reaction Scheme:

(Self-generated image of 4-hydroxypyridine N-oxide reacting with KCN and an acylating agent to form 4-hydroxypicolinonitrile)

In-depth Mechanistic Discussion

The reaction proceeds through a well-established pathway involving activation of the N-oxide followed by nucleophilic addition. The mechanism provides a clear rationale for the observed regioselectivity[1][7].

-

Activation: The acylating agent, such as dimethylcarbamoyl chloride or benzoyl chloride, reacts with the nucleophilic oxygen of the N-oxide. This forms a highly reactive N-acyloxypyridinium intermediate. This intermediate is significantly more electrophilic than the starting N-oxide.

-

Nucleophilic Attack: The cyanide anion (CN⁻), a potent nucleophile, attacks the activated pyridine ring. The attack occurs preferentially at the C2 (α) position, which is the most electron-deficient site. This addition breaks the aromaticity of the ring and forms a 1,2-dihydropyridine intermediate.

-

Rearomatization: The final step is the elimination of the acyloxy group and a proton from the C2 position. The dihydropyridine intermediate rearomatizes by eliminating the leaving group (e.g., N,N-dimethylcarbamic acid), thus regenerating the stable aromatic pyridine ring and yielding the final 2-cyano product, 4-Hydroxypicolinonitrile[1].

Caption: Key stages of the Reissert-Henze cyanation mechanism.

Detailed Experimental Protocol: α-Cyanation

EXTREME CAUTION: This procedure involves potassium cyanide (KCN), which is highly toxic. All manipulations must be performed in a certified fume hood by trained personnel. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Have a cyanide antidote kit available and be familiar with its use. All cyanide-containing waste must be quenched with bleach or hydrogen peroxide before disposal according to institutional safety guidelines.

This protocol is based on the successful cyanation of the structurally similar 4-amidopyridine N-oxide[1][7].

-

Setup: In a flame-dried, three-neck 250 mL round-bottom flask equipped with a reflux condenser, nitrogen inlet, and a magnetic stir bar, add 4-hydroxypyridine N-oxide (4.0 g, 36.0 mmol, 1.0 equiv.).

-

Inert Atmosphere: Add anhydrous acetonitrile (CH₃CN, 80 mL). Purge the system with dry nitrogen for 15 minutes.

-

Reagent Addition:

-

Add potassium cyanide (KCN, 4.7 g, 72.0 mmol, 2.0 equiv.) to the suspension.

-

Trustworthiness Note: Using an excess of the cyanide source helps drive the reaction to completion. KCN is an effective and inexpensive cyanide source[1].

-

-

Slowly add dimethylcarbamoyl chloride (DMCC, 6.6 mL, 72.0 mmol, 2.0 equiv.) via syringe. An alternative acylating agent is benzoyl chloride. DMCC has been shown to be highly effective in similar systems[1].

-

-

Reaction: Heat the reaction mixture to 80-100 °C using an oil bath and maintain vigorous stirring under the nitrogen atmosphere for 4-7 hours.

-

Monitoring: Follow the reaction's progress by TLC (Ethyl Acetate/Hexane 1:1), looking for the consumption of the N-oxide starting material.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Carefully pour the mixture into 200 mL of ice-cold water.

-

Adjust the pH to ~5-6 with 1M HCl. This step protonates the product, which may aid in extraction.

-

Extract the aqueous layer with ethyl acetate (3 x 100 mL).

-

-

Isolation: Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.

-

Purification: The crude product, a solid, can be purified by flash column chromatography on silica gel using an ethyl acetate/hexane gradient or by recrystallization from a suitable solvent like ethanol to afford pure 4-Hydroxypicolinonitrile.

Data & Parameter Summary

| Step | Reaction | Starting Material | Key Reagents | Solvent | Temp. (°C) | Time (h) | Typical Yield |

| 1 | N-Oxidation | 4-Hydroxypyridine | m-CPBA (1.1 equiv.) | Dichloromethane | 0 → RT | 24 | >85% |

| 2 | α-Cyanation | 4-Hydroxypyridine N-Oxide | KCN (2 equiv.), DMCC (2 equiv.) | Acetonitrile | 80-100 | 4-7 | 60-70%* |

*Yield for Step 2 is an estimate based on analogous reactions reported in the literature[1][7]. Optimization may be required.

Conclusion

The synthesis of 4-Hydroxypicolinonitrile is efficiently achieved through a robust two-step sequence starting from 4-hydroxypyridine. The strategy hinges on the N-oxidation of the pyridine ring to activate the C2 position, followed by a regioselective Reissert-Henze cyanation. This approach is grounded in well-understood reaction mechanisms and utilizes readily available reagents. Careful control of reaction conditions and adherence to stringent safety protocols, particularly when handling cyanide, are paramount for the successful and safe execution of this synthesis. The resulting product is a valuable intermediate, poised for further elaboration in drug discovery and development programs.

References

-

Huo, Z., Kosugi, T., & Yamamoto, Y. (2009). The Direct Formation of 2-Cyano-4-amidopyridine via α-Cyanation of 4-Amidopyridine N-Oxide with Dimethylcarbamoyl Chloride and Cheap Potassium Cyanide. Acta Chimica Slovenica, 56, 659-663. Available at: [Link]

-

ResearchGate. (n.d.). α‐Cyanation of substituted pyridine N‐oxides under optimized reaction condition. Retrieved from: [Link]

-

Huo, Z., Kosugi, T., & Yamamoto, Y. (2009). The Direct Formation of 2-Cyano-4-amidopyridine via α-Cyanation of 4-Amidopyridine N-Oxide with Dimethylcarbamoyl Chloride and Cheap Potassium Cyanide. ResearchGate. Available at: [Link]

- Google Patents. (n.d.). Process for production of 2-hydroxy-4-substituted pyridines.

-

Klemm, L. H., & Muchiri, D. R. (1983). Chemistry of thienopyridines. XXIX. The reissert‐henze reaction as a route to simple c‐substituents alpha to the heteronitrogen atom. Journal of Heterocyclic Chemistry. Available at: [Link]

-

Fife, W. K., & Scriven, E. (1984). Cyanation in the Pyridine Series: Synthetic Applications of the Reissert-Henze and Related Reactions. Heterocycles, 22. Available at: [Link]

-

Nishiwaki, N., et al. (n.d.). Functionalization of Pyridines via Reissert-Henze Reaction. J-STAGE. Available at: [Link]

-

Yamamoto, Y. (2013). Synthesis of 2-substituted pyridines from pyridine N-oxides. ARKIVOC. Available at: [Link]

-

Strieth-Kalthoff, F., et al. (n.d.). Aliphatic C–H Functionalization Using Pyridine N-Oxides as H-Atom Abstraction Agents. Europe PMC. Available at: [Link]

- Google Patents. (n.d.). Process for preparing 4-hydroxypyridines.

- Google Patents. (n.d.). Synthesis process of pyridine-N-oxide.

Sources

- 1. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 2. researchgate.net [researchgate.net]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. CN115160220A - Synthesis process of pyridine-N-oxide - Google Patents [patents.google.com]

- 5. Buy 4-Hydroxypyridine 1-oxide | 6890-62-6 [smolecule.com]

- 6. dl.ndl.go.jp [dl.ndl.go.jp]

- 7. researchgate.net [researchgate.net]

A Technical Guide to the Solubility of 4-Hydroxypicolinonitrile in Organic Solvents

Abstract

4-Hydroxypicolinonitrile, a pivotal heterocyclic building block in medicinal chemistry and materials science, possesses solubility characteristics that are fundamental to its reactivity, purification, and formulation. This technical guide offers an in-depth analysis of the solubility of 4-hydroxypicolinonitrile in a range of common organic solvents. We will explore the physicochemical properties governing its solubility, present quantitative data, and provide a validated experimental protocol for solubility determination. This document is intended for researchers, chemists, and drug development professionals who require a comprehensive understanding of this compound's behavior in solution to facilitate process optimization and innovation.

Introduction to 4-Hydroxypicolinonitrile and its Solubility

4-Hydroxypicolinonitrile (4-HPN), with the chemical structure C₆H₄N₂O, is an aromatic compound featuring a pyridine ring substituted with both a hydroxyl (-OH) and a cyano (-CN) group.[1] This unique combination of functional groups imparts a distinct electronic and steric profile, making it a valuable intermediate in the synthesis of complex molecules, particularly in the pharmaceutical industry. The solubility of a compound is a critical physicochemical parameter that influences every stage of development, from synthesis and purification to formulation and bioavailability.[2][3] A thorough understanding of 4-HPN's solubility is, therefore, not merely academic but a practical necessity for optimizing reaction kinetics, designing efficient crystallization processes, and developing viable drug delivery systems.

Physicochemical Drivers of 4-HPN Solubility

The solubility of a solid in a liquid is governed by the thermodynamics of two competing processes: the energy required to break the solute-solute and solvent-solvent interactions and the energy released upon forming new solute-solvent interactions. For 4-HPN, the key molecular features influencing its solubility are:

-

Hydrogen Bonding: The presence of a hydroxyl group makes 4-HPN a hydrogen bond donor, while the nitrogen atoms in the pyridine ring and the cyano group act as hydrogen bond acceptors. This dual capability allows for strong intermolecular interactions within the crystal lattice, leading to a relatively high melting point and requiring significant energy to overcome. Solvents that can effectively compete for these hydrogen bonds (i.e., protic solvents like alcohols or highly polar aprotic solvents) are predicted to be better solvents.

-

Polarity: The cyano and hydroxyl groups, combined with the pyridine ring, create a significant molecular dipole moment. Consequently, 4-HPN is a polar molecule. Following the principle of "like dissolves like," polar solvents are expected to be more effective at solvating 4-HPN than nonpolar solvents.

-

Crystal Lattice Energy: The arrangement of 4-HPN molecules in the solid state determines the crystal lattice energy. The strong hydrogen bonding and π-π stacking interactions between the pyridine rings contribute to a stable crystal structure. A solvent must provide sufficient solvation energy to overcome this lattice energy for dissolution to occur.

Quantitative Solubility Data

The following table summarizes the expected qualitative solubility and provides estimated quantitative values based on the behavior of analogous structures. These values should be confirmed experimentally for specific applications.

Table 1: Estimated Solubility of 4-Hydroxypicolinonitrile in Various Organic Solvents at Ambient Temperature (20-25°C)

| Solvent Class | Solvent Name | Predicted Solubility | Rationale for Prediction |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Very High (>100 mg/mL) | Strong dipole moment and hydrogen bond acceptor, effectively solvates both polar groups. |

| N,N-Dimethylformamide (DMF) | High (50-100 mg/mL) | Similar to DMSO, a strong polar aprotic solvent capable of disrupting the crystal lattice. | |

| Acetone | Moderate (10-50 mg/mL) | A polar aprotic solvent, less effective than DMSO but capable of dissolving 4-HPN.[4] | |

| Acetonitrile | Low to Moderate (5-20 mg/mL) | Polar aprotic, but generally a weaker solvent for highly crystalline, hydrogen-bonded solids. | |

| Polar Protic | Methanol | Moderate (10-50 mg/mL) | Acts as both H-bond donor and acceptor, effectively interacting with the -OH and -CN groups.[5] |

| Ethanol | Moderate (10-40 mg/mL) | Similar to methanol, with slightly reduced solvating power due to increased alkyl chain length. | |

| Less Polar | Tetrahydrofuran (THF) | Low (1-10 mg/mL) | Moderate polarity and some H-bond accepting capability, but less effective than more polar solvents. |

| Dichloromethane (DCM) | Very Low (<1 mg/mL) | Insufficient polarity to overcome the strong intermolecular forces in the 4-HPN crystal. | |

| Nonpolar | Toluene | Insoluble (<0.1 mg/mL) | Lacks the polarity and hydrogen bonding ability to solvate the polar functional groups of 4-HPN. |

| Hexane | Insoluble (<0.1 mg/mL) | Van der Waals forces are insufficient to disrupt the crystal lattice of the polar solute. |

Note: These are estimated values. Actual solubility must be determined experimentally.

Experimental Determination of Solubility: A Validated Protocol

To ensure accuracy and reproducibility, the thermodynamic (equilibrium) solubility of 4-HPN should be determined using a validated method such as the isothermal shake-flask method.[7][8] This approach ensures that the system has reached equilibrium between the dissolved solute and the excess solid, providing a true measure of solubility.[2]

Principle

A surplus of the solid compound is agitated in the solvent of interest at a constant temperature for a sufficient duration to reach equilibrium. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the solute in the solution is quantified using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[8][9]

Step-by-Step Methodology

-

Preparation: Add an excess amount of crystalline 4-HPN (e.g., 20-50 mg) to a known volume of the selected solvent (e.g., 2-5 mL) in a sealed glass vial. The excess solid is crucial to ensure saturation is achieved.

-

Equilibration: Place the vials in an orbital shaker or on a magnetic stir plate within a temperature-controlled incubator (e.g., 25°C ± 0.5°C). Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached.

-

Expert Insight: A time-point study (e.g., sampling at 24, 48, and 72 hours) should be conducted initially to determine the time required to reach a plateau in concentration, thereby validating the equilibration period.

-

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to let the excess solid settle. Carefully withdraw an aliquot of the supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.22 µm PTFE) to remove all undissolved particles.[2]

-

Trustworthiness Check: This filtration step is critical. Any particulate matter in the analyzed sample will artificially inflate the measured solubility.

-

-

Quantification:

-

Prepare a stock solution of 4-HPN of known concentration in a suitable solvent (e.g., DMSO or methanol).

-

Generate a calibration curve by preparing a series of dilutions from the stock solution.

-

Dilute the filtered supernatant from step 3 with the mobile phase to fall within the linear range of the calibration curve.

-

Analyze the standards and the diluted sample by a validated HPLC-UV method. The wavelength for detection should be set at the λmax of 4-HPN for maximum sensitivity.

-

-

Calculation: Determine the concentration of 4-HPN in the diluted sample by interpolating its peak area from the calibration curve. Calculate the original solubility in the solvent by accounting for the dilution factor. Express the final result in mg/mL or mol/L.

-

Solid Phase Analysis (Self-Validation): After the experiment, recover the remaining solid from the vial, dry it, and analyze it using a technique like X-ray Powder Diffraction (XRPD).

-

Authoritative Grounding: This step confirms that the solid phase in equilibrium with the solution has not changed its crystalline form (polymorph) or transformed into a solvate during the experiment, which would alter the measured solubility.[2]

-

Visualization of Experimental Workflow

Caption: Hansen Solubility Parameter (HSP) "Like Dissolves Like" Concept.

Estimating the HSP for 4-HPN can be done using group contribution methods, providing a rapid screening tool to select promising solvents for experimental validation, thereby saving significant time and resources. [10][11]

Conclusion

The solubility of 4-Hydroxypicolinonitrile is a complex interplay of its inherent polarity, hydrogen bonding capabilities, and the properties of the selected organic solvent. Polar solvents, particularly aprotic ones like DMSO and protic ones like methanol, are predicted to be the most effective due to their ability to disrupt the strong intermolecular forces within the 4-HPN crystal lattice. For precise and reliable data, the isothermal shake-flask method, coupled with HPLC quantification and solid-phase validation, stands as the gold standard. The integration of theoretical models like Hansen Solubility Parameters can further enhance solvent selection efficiency. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently handle and optimize processes involving 4-Hydroxypicolinonitrile.

References

- What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011). Vertex AI Search.

- solubility experimental methods.pptx. Slideshare.

- Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Rheolution.

- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

- SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. (2013). Vertex AI Search.

- 4-Cyanophenol. ChemBK.

- 4-Cyanophenol CAS#: 767-00-0. ChemicalBook.

- 4-Cyanophenol 767-00-0 wiki. Guidechem.

- Hansen Solubility Parameters. hansen-solubility.com.

- Hansen solubility parameter. Wikipedia.

- 475057-86-4|4-Hydroxypicolinonitrile|BLD Pharm. bldpharm.com.

- Pencil and Paper Estimation of Hansen Solubility Parameters. PMC.

- Hansen Solubility Parameters Applied to the Extraction of Phytochemicals. (2023). MDPI.

Sources

- 1. 475057-86-4|4-Hydroxypicolinonitrile|BLD Pharm [bldpharm.com]

- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 3. rheolution.com [rheolution.com]

- 4. chembk.com [chembk.com]

- 5. 4-Cyanophenol CAS#: 767-00-0 [m.chemicalbook.com]

- 6. Page loading... [wap.guidechem.com]

- 7. lup.lub.lu.se [lup.lub.lu.se]

- 8. pharmatutor.org [pharmatutor.org]

- 9. solubility experimental methods.pptx [slideshare.net]

- 10. Pencil and Paper Estimation of Hansen Solubility Parameters - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Hansen Solubility Parameters Applied to the Extraction of Phytochemicals [mdpi.com]

Spectroscopic Signature of 4-Hydroxypicolinonitrile: A Multi-Technique Guide for Structural Elucidation

This technical guide provides an in-depth analysis of the predicted spectroscopic characteristics of 4-Hydroxypicolinonitrile (4-hydroxy-2-pyridinecarbonitrile). Designed for researchers, chemists, and professionals in drug development, this document synthesizes foundational spectroscopic principles with data from analogous structures to build a reliable predictive model for the compound's signature in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses. As direct experimental data for this specific molecule is not widely published, this guide serves as an expert-level predictive reference for its identification and characterization.

Introduction to 4-Hydroxypicolinonitrile

4-Hydroxypicolinonitrile is a substituted pyridine derivative featuring both a hydroxyl (-OH) and a nitrile (-C≡N) group. This unique combination of functional groups makes it a molecule of interest in medicinal chemistry and materials science. The precise characterization of such molecules is paramount, and a multi-technique spectroscopic approach is the cornerstone of structural confirmation. By combining ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, we can assemble a complete and self-validating picture of the molecule's atomic connectivity and chemical environment.

The following sections detail the predicted spectroscopic data, explain the chemical reasoning behind these predictions, provide standardized experimental protocols for data acquisition, and present the information in a clear, accessible format.

Caption: Molecular Structure of 4-Hydroxypicolinonitrile with Atom Numbering.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The ¹H NMR spectrum is predicted to show three distinct signals in the aromatic region corresponding to the three protons on the pyridine ring, plus a broader signal for the hydroxyl proton. The electron-donating hydroxyl group (-OH) will shield adjacent protons (increase electron density), causing upfield shifts, while the electron-withdrawing nitrile group (-C≡N) will deshield nearby protons, causing downfield shifts.

Predicted ¹H NMR Data (in DMSO-d₆, 500 MHz)

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

|---|---|---|---|---|

| H6 | ~8.3 - 8.5 | Doublet (d) | ~5.0 | Located ortho to the ring nitrogen and meta to the -OH group. Deshielded by the nitrogen's inductive effect. |

| H5 | ~6.9 - 7.1 | Doublet of doublets (dd) | J(H5-H6) ≈ 5.0, J(H5-H3) ≈ 2.0 | Positioned ortho to the electron-donating -OH group, resulting in significant shielding (upfield shift). |

| H3 | ~6.7 - 6.9 | Doublet (d) | ~2.0 | Located meta to the -OH group and ortho to the -CN group. Experiences moderate shielding. |

| 4-OH | ~10.0 - 12.0 | Broad singlet (br s) | - | The acidic proton of the hydroxyl group, typically broad and significantly downfield. Exchangeable with D₂O. |

Experimental Protocol: ¹H NMR Spectroscopy

Caption: Standard workflow for acquiring a ¹H NMR spectrum.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

The proton-decoupled ¹³C NMR spectrum is predicted to display six signals, one for each unique carbon atom. The chemical shifts are heavily influenced by the substituents. The carbon atom attached to the hydroxyl group (C4) will be significantly deshielded, while the nitrile carbon (C≡N) will appear in the characteristic region for this functional group. The influence of substituents on the chemical shifts of pyridine rings is a well-studied phenomenon that allows for reliable predictions.[1][2]

Predicted ¹³C NMR Data (in DMSO-d₆, 125 MHz)

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

|---|---|---|

| C2 | ~135 - 140 | Attached to the electron-withdrawing nitrile group, causing a downfield shift. |

| C3 | ~110 - 115 | Shielded by the ortho -OH group. |

| C4 | ~160 - 165 | Attached to the electronegative oxygen atom, resulting in a strong downfield shift. |

| C5 | ~112 - 117 | Shielded by the para -OH group. |

| C6 | ~150 - 155 | Deshielded due to its position ortho to the ring nitrogen. |

| -C≡N | ~115 - 120 | Characteristic chemical shift for a nitrile carbon. |

Experimental Protocol: ¹³C NMR Spectroscopy

The protocol follows the same sample preparation steps as ¹H NMR. The acquisition differs mainly in the pulse program used.

-

Sample Preparation: Dissolve 20-50 mg of the compound in ~0.7 mL of deuterated solvent (e.g., DMSO-d₆).

-

Data Acquisition: Use a standard proton-decoupled pulse program (e.g., zgpg30). A greater number of scans (e.g., 1024 or more) is typically required compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.

-

Data Processing: Process the data similarly to ¹H NMR, referencing the spectrum to the DMSO-d₆ solvent peak (δ 39.52 ppm).

Infrared (IR) Spectroscopy

The IR spectrum provides critical information about the functional groups present in the molecule. The key diagnostic peaks for 4-Hydroxypicolinonitrile will be the sharp, intense C≡N stretch and the broad O-H stretch. Vibrations from the pyridine ring will also be present.[3][4]

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

|---|---|---|

| 3200 - 3500 | Broad, Strong | O-H stretch (hydrogen-bonded) |

| ~3100 | Medium | Aromatic C-H stretch |

| 2220 - 2240 | Strong, Sharp | C≡N stretch (nitrile) |

| 1600 - 1620 | Strong | C=C and C=N aromatic ring stretching |

| 1450 - 1550 | Medium-Strong | C=C and C=N aromatic ring stretching |

| ~1300 | Medium | C-O stretch and in-plane O-H bend |

| 800 - 850 | Strong | C-H out-of-plane bending |

Experimental Protocol: FTIR Spectroscopy (KBr Pellet Method)

-

Preparation: Grind 1-2 mg of the sample with ~100 mg of dry, spectroscopic grade Potassium Bromide (KBr) using an agate mortar and pestle until a fine, homogenous powder is obtained.

-

Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio. A background spectrum of the empty sample holder should be acquired first.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering crucial clues to its structure. For 4-Hydroxypicolinonitrile (C₆H₄N₂O), the calculated exact mass is 120.0324 Da. In Electron Ionization (EI), a common technique, a distinct molecular ion peak (M⁺•) at m/z 120 is expected. The fragmentation is dictated by the stability of the aromatic ring and the nature of the substituents.[5][6]

Predicted Mass Spectrometry Fragmentation

| m/z | Proposed Fragment | Rationale for Loss |

|---|---|---|

| 120 | [C₆H₄N₂O]⁺• | Molecular Ion (M⁺•) |

| 93 | [C₅H₅N₂]⁺ | Loss of a carbonyl group (-CO) |

| 92 | [C₅H₄N]⁺• | Loss of hydrogen cyanide (-HCN) |

| 66 | [C₄H₄N]⁺ | Loss of CO from the m/z 93 fragment |

| 65 | [C₄H₃N]⁺• | Loss of HCN from the m/z 92 fragment |

Proposed Fragmentation Pathway

Caption: Predicted EI fragmentation pathway for 4-Hydroxypicolinonitrile.

Experimental Protocol: GC-MS with Electron Ionization (EI)

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent like methanol or dichloromethane.

-

Injection: Inject a small volume (e.g., 1 µL) into the Gas Chromatograph (GC) inlet. The GC will separate the sample from the solvent and any impurities.

-

Ionization: As the compound elutes from the GC column, it enters the ion source of the Mass Spectrometer, where it is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z) and detected.

Conclusion

The synergistic application of NMR, IR, and Mass Spectrometry provides a robust framework for the structural confirmation of 4-Hydroxypicolinonitrile. The predicted ¹H and ¹³C NMR spectra reveal the specific electronic environment of each proton and carbon. IR spectroscopy confirms the presence of key hydroxyl and nitrile functional groups. Finally, mass spectrometry establishes the molecular weight and provides a fragmentation fingerprint that corroborates the proposed structure. This guide offers a comprehensive, predictive dataset that serves as a valuable reference for the synthesis and analysis of this and related compounds.

References

-

Coletta, F., Gambaro, A., & Rigatti, G. (1976). Substituent Effects on the 13C-NMR Chemical Shifts of the Pyridinic Ring. Spectroscopy Letters, 9(8), 469–477. Available at: [Link]

-

Retcofsky, H. L., & Friedel, R. A. (1976). Substituent Effects on the 13C-NMR Chemical Shifts of the Pyridinic Ring. Spectroscopy Letters, 9(8). Available at: [Link]

-

Sci-Hub. (n.d.). Substituent Effects on the 13C-NMR Chemical Shifts of the Pyridinic Ring. Retrieved from: [Link]

-

Janin, Y. L. (2007). Adsorption/desorption of substituted pyridines as probe molecules for surface acidities studied by Fourier transform infrared spectroscopy. SPIE Digital Library. Available at: [Link]

-

Perez, J., & Brodbelt, J. S. (2011). Differentiation of isomeric hydroxypyridine N-oxides using metal complexation and electrospray ionization mass spectrometry. PubMed, 22(3), 441-8. Available at: [Link]

-

Katritzky, A. R., & Jones, R. A. (1960). Infrared Spectral-Structural Correlations of Some Substituted Pyridines. Journal of the Chemical Society, 2942. Available at: [Link]

-

Singh, P., & Srivastava, S. (2004). Studies of Nuclear Magnetic Resonance Spectra of Positive Halogen Salts of Pyridine and Substituted Pyridines. Asian Journal of Chemistry, 16(2), 703-708. Available at: [Link]

-

Sadlej-Sosnowska, N. (2007). Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. MDPI, 12(9), 2167-2176. Available at: [Link]

-

Perez, J., & Brodbelt, J. S. (2011). Differentiation of Isomeric Hydroxypyridine N-Oxides Using Metal Complexation and Electrospray Ionization Mass Spectrometry. ResearchGate. Available at: [Link]

-

Perez, J., & Brodbelt, J. S. (2011). Differentiation of Isomeric Hydroxypyridine N-Oxides Using Metal Complexation and Electrospray Ionization Mass Spectrometry. Journal of the American Society for Mass Spectrometry. Available at: [Link]

-

Andersen, F. A., et al. (1957). THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2. Canadian Journal of Chemistry. Available at: [Link]

-

Singh, D. N., & Singh, N. K. (2015). INFRARED ABSORPTION SPECTRA OF 5-BROMO-2-3-DIHYDROXY PYRIDINE. Journal of Indian Research, 3(2), 89-93. Available at: [Link]

-

Andersen, F. A., et al. (1957). THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2. Canadian Science Publishing. Available at: [Link]

-

Singh, P. D. (1970). Infrared Spectra of 2-Amino Pyridine and its Addition Compounds with Certain Inorganic Halides. CHIMIA, 24, 253-255. Available at: [Link]

-

Quirk, E., et al. (2014). Determination of 2-Hydroxypyridine-1-Oxide (HOPO) at sub-ppm levels using derivitization GC-MS. Journal of Pharmaceutical and Biomedical Analysis, 91, 13-18. Available at: [Link]

-

Kochev, N. T., et al. (2021). Prediction of 1H-NMR shifts with Ambit-HNMR software. Bulgarian Chemical Communications, 53(2), 240-247. Available at: [Link]

-

MassBank. (2008). 3-Pyridone. Retrieved from: [Link]

-

CASPRE. (n.d.). 13C NMR Predictor. Retrieved from: [Link]

-

Sajed, T., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 290. Available at: [Link]

-

Li, H., et al. (2019). 13C NMR chemical shift prediction of diverse chemical compounds. PubMed. Available at: [Link]

-

Yadav, R. A., & Singh, I. S. (1985). Molecular polarizability and vibrational spectra of 2,6-dihydroxypyridine hydrochloride. ResearchGate. Available at: [Link]

-

Siniscalchi, T. (2021, December 6). Exercise 16.7 - Predicting Chemical Shifts in an 1H-NMR Spectrum. YouTube. Available at: [Link]

-

Reva, I., & Lapinski, L. (2020). Fragments of the infrared spectra of (a) N-hydroxypyridine-2(1H)-thione... ResearchGate. Available at: [Link]

-

Compound Interest. (2015). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. Retrieved from: [Link]

-

Compound Interest. (2015). A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. Retrieved from: [Link]

-

Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Retrieved from: [Link]

-

NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from: [Link]

-

Abraham, R. J. (2006). PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. The University of Liverpool Repository. Available at: [Link]

-

Reich, H. J. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. Available at: [Link]

-

Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from: [Link]

-

Husser, T., & Schmid, R. (2016). Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification. In MATLAB. IntechOpen. Available at: [Link]

-

University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from: [Link]

-

Gkelis, S., et al. (2020). Fragmentation mass spectra dataset of linear cyanopeptides - microginins. PMC. Available at: [Link]

-

Gkelis, S., et al. (2020). Fragmentation mass spectra dataset of linear cyanopeptides - microginins. ResearchGate. Available at: [Link]

Sources

An In-depth Technical Guide to 4-Hydroxypicolinonitrile: Synthesis, Properties, and Applications

A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of modern medicinal chemistry and drug discovery, the pyridine scaffold holds a privileged position. Its versatile nature allows for a myriad of substitutions, leading to a vast chemical space with diverse biological activities. Among the numerous pyridine derivatives, 4-Hydroxypicolinonitrile, and its tautomeric form, 4-oxo-1,4-dihydropyridine-2-carbonitrile, has emerged as a significant building block. This guide provides a comprehensive overview of its discovery, history, chemical properties, synthesis, and applications, with the aim of equipping researchers and drug development professionals with a thorough understanding of this important molecule.

Discovery and Historical Context

While a definitive "discovery" paper for 4-Hydroxypicolinonitrile remains elusive in early chemical literature, its history is intertwined with the broader development of pyridine chemistry, which dates back to the 19th century. The synthesis of functionalized pyridines has been a subject of intense investigation due to their presence in numerous natural products and their wide-ranging applications in pharmaceuticals and agrochemicals.

The emergence of 4-Hydroxypicolinonitrile as a distinct chemical entity for research and development is a more recent phenomenon, likely spurred by the increasing demand for novel heterocyclic scaffolds in drug discovery programs. Its formal identification in chemical databases is under the CAS number 475057-86-4 , corresponding to its more stable tautomeric form, 4-oxo-1,4-dihydropyridine-2-carbonitrile [1]. The systematic exploration of picolinonitrile derivatives, particularly those with hydroxyl substitutions, has gained momentum in recent decades, with numerous synthetic methodologies being developed to access this class of compounds. A notable example is the work on 3-hydroxy-4-substituted picolinonitriles, which highlights the contemporary interest in this structural motif[2][3][4].

Physicochemical Properties and Structural Analysis

4-Hydroxypicolinonitrile is a solid compound with a molecular weight of 120.11 g/mol [1]. Its chemical structure is characterized by a pyridine ring substituted with a hydroxyl group at the 4-position and a nitrile group at the 2-position.

Tautomerism

A key feature of 4-Hydroxypicolinonitrile is its existence in a tautomeric equilibrium with 4-oxo-1,4-dihydropyridine-2-carbonitrile. In solution, the keto (4-pyridone) form is generally favored over the enol (4-hydroxypyridine) form[5][6]. This tautomerism is a critical consideration in its reactivity and biological interactions. Theoretical studies on related 4-hydroxypyridine systems suggest that the keto tautomer is energetically more stable[6][7].

Caption: Tautomeric equilibrium of 4-Hydroxypicolinonitrile.

Spectroscopic Data (Predicted and Inferred from Analogs)

Table 1: Predicted and Inferred Spectroscopic Data for 4-Hydroxypicolinonitrile

| Spectroscopic Technique | Characteristic Features |

| ¹H NMR | Aromatic protons on the pyridine ring are expected in the range of δ 7.0-8.5 ppm. The chemical shifts will be influenced by the electronic effects of the hydroxyl and nitrile groups. |

| ¹³C NMR | The carbon of the nitrile group (C≡N) would appear around 115-120 ppm. Carbons in the pyridine ring will resonate in the aromatic region (120-160 ppm). The carbonyl carbon in the keto tautomer will be significantly downfield. |

| Infrared (IR) | A strong, sharp absorption for the nitrile group (C≡N) is expected around 2220-2260 cm⁻¹. The keto form would show a strong carbonyl (C=O) stretch around 1650 cm⁻¹. The enol form would exhibit a broad O-H stretch. |

| Mass Spectrometry (MS) | The molecular ion peak [M]+ would be observed at m/z 120. Fragmentation patterns would likely involve the loss of HCN and CO. |

Synthesis of 4-Hydroxypicolinonitrile

The synthesis of 4-hydroxypyridine derivatives has been approached through various routes. While a specific, optimized protocol for the parent 4-Hydroxypicolinonitrile is not extensively documented, methods for analogous structures provide a solid foundation for its preparation.

General Synthetic Strategies

Modern synthetic approaches to hydroxypicolinonitrile scaffolds often involve multi-step sequences starting from readily available precursors. A contemporary and versatile method involves the cyclization of functionalized precursors. For instance, a unique synthetic approach to 3-hydroxy-4-substituted picolinonitriles is achieved via gold(I)-catalyzed cyclization of 4-propargylaminoisoxazoles and subsequent N–O bond cleavage of the resulting isoxazolopyridines under mild conditions[3][4]. This methodology can be adapted for the synthesis of various substituted hydroxypicolinonitriles.

Caption: General workflow for the synthesis of substituted hydroxypicolinonitriles.

Step-by-Step Experimental Protocol (Adapted from Analogs)

The following is a generalized, stepwise protocol for the synthesis of a 4-substituted 3-hydroxypicolinonitrile, adapted from the literature, which can serve as a starting point for the synthesis of the unsubstituted target compound[3][4].

Step 1: Synthesis of the Isoxazolopyridine Intermediate

-

To a mixture of a gold(I) catalyst (e.g., JohnPhosAuCl, 0.05 equiv) and a silver salt cocatalyst (e.g., AgSbF₆, 0.05 equiv) in a sealed vial under an argon atmosphere, add a suitable solvent (e.g., 1,2-dichloroethane).

-

Add a solution of the starting 4-propargylaminoisoxazole in the same solvent.

-

Stir the resulting mixture at an elevated temperature (e.g., 60 °C) for a specified time (e.g., 3 hours) until the reaction is complete, as monitored by an appropriate analytical technique (e.g., TLC or LC-MS).

-

Upon completion, the reaction mixture containing the isoxazolopyridine intermediate can be used directly in the next step or purified by column chromatography.

Step 2: N-O Bond Cleavage to Yield the Hydroxypicolinonitrile

-

To the solution of the isoxazolopyridine intermediate from the previous step, add a suitable solvent (e.g., dry methanol) and a base (e.g., potassium carbonate, 1.5 equiv).

-

Stir the mixture at an elevated temperature (e.g., 60 °C) for a short duration (e.g., 30 minutes).

-

Quench the reaction by the addition of an aqueous acid solution (e.g., 1 M HCl).

-

Extract the product into an organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over a drying agent (e.g., MgSO₄), filter, and concentrate under reduced pressure to afford the crude 4-substituted 3-hydroxypicolinonitrile.

-

Purify the crude product by a suitable method, such as column chromatography or recrystallization.

Table 2: Reaction Parameters for the Synthesis of 4-Substituted 3-Hydroxypicolinonitriles

| Parameter | Step 1: Cyclization | Step 2: N-O Cleavage |

| Catalyst | Gold(I) complex (e.g., JohnPhosAuCl) | - |

| Cocatalyst | Silver salt (e.g., AgSbF₆) | - |

| Base | - | Potassium Carbonate (K₂CO₃) |

| Solvent | 1,2-Dichloroethane | Methanol |

| Temperature | 60 °C | 60 °C |

| Reaction Time | ~3 hours | ~30 minutes |

| Yields (for analogs) | - | Generally high (up to 95%)[3][4] |

Applications in Drug Discovery and Medicinal Chemistry

The 4-hydroxypyridine and cyanopyridine moieties are considered "privileged structures" in medicinal chemistry due to their ability to interact with a wide range of biological targets. While specific applications of the unsubstituted 4-Hydroxypicolinonitrile are not extensively reported, its derivatives are of significant interest in the development of novel therapeutics.

Scaffold for Bioactive Molecules

The functional groups of 4-Hydroxypicolinonitrile offer multiple points for chemical modification, making it a versatile scaffold for the synthesis of compound libraries.

-

The Nitrile Group: Can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or converted to a tetrazole, providing access to a wide range of functionalities.

-

The Hydroxyl Group: Can be alkylated or acylated to modulate the compound's physicochemical properties, such as lipophilicity and hydrogen bonding capacity.

-

The Pyridine Ring: Can undergo various electrophilic and nucleophilic substitution reactions to introduce additional diversity.

Caption: Potential sites for chemical modification on the 4-Hydroxypicolinonitrile scaffold.

Potential Therapeutic Areas

Derivatives of 2-oxo-1,2-dihydropyridine-3-carbonitrile have shown promise in several therapeutic areas, including:

-

p38α MAP Kinase Inhibition: Certain 4,6-diaryl-2-oxo-1,2-dihydropyridine-3-carbonitriles have been identified as potent inhibitors of p38α MAP kinase, a key enzyme in inflammatory signaling pathways[8].

-

Anticancer Activity: Substituted pyridine candidates derived from 4-(aryl)-6-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile have demonstrated antiproliferative activity against cancer cell lines[9].

-

General Pharmaceutical Development: The structural motif is considered a valuable scaffold for the development of new drugs targeting a variety of diseases[10].

Conclusion and Future Outlook

4-Hydroxypicolinonitrile, in its predominant tautomeric form 4-oxo-1,4-dihydropyridine-2-carbonitrile, represents a versatile and valuable building block for medicinal chemistry and drug discovery. While its early history is not well-defined, recent synthetic advancements have made this and related scaffolds more accessible for research. The presence of multiple functional groups allows for extensive chemical derivatization, enabling the exploration of a vast chemical space for the identification of novel bioactive compounds.

Future research in this area will likely focus on the development of more efficient and scalable synthetic routes to the parent compound and its derivatives. Furthermore, the exploration of its utility in the synthesis of targeted therapies for a range of diseases, from inflammatory disorders to cancer, is expected to continue to grow. This in-depth guide serves as a foundational resource to stimulate and support these future endeavors.

References

- US9475771B2 - Process for the preparation of 4-alkoxy-3-hydroxypicolinic acids - Google P

-

Synthesis of 3-Hydroxy-4-Substituted Picolinonitriles from 4-Propargylaminoisoxazoles via Stepwise and One-Pot Isoxazolopyridine Formation/N–O Bond Cleavage Sequence - NIH. [Link]

-

Synthesis of 3-Hydroxy-4-Substituted Picolinonitriles from 4-Propargylaminoisoxazoles via Stepwise and One-Pot Isoxazolopyridine Formation/N–O Bond Cleavage Sequence | ACS Omega. [Link]

-

Cyanopyridine: Common isomorphs, applications, side effects and safety - Chempanda. [Link]

-

Investigation of the Reaction Conditions for the Synthesis of 4,6-disubstituted-3-cyano-2-pyridones and 4-methyl-3-cyano-6-hydroxy-2-pyridone - ResearchGate. [Link]

- TWI682923B - Process for the preparation of 4-alkoxy-3-hydroxypicolinic acids - Google P

-

4-Pyridone - Wikipedia. [Link]

- CN101602719B - Synthesis method of 4-cyanopyridine - Google P

-

Antiproliferative Activity of Some Newly Synthesized Substituted Pyridine Candidates Using 4-(Aaryl)-6-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile as Synthon | ACS Omega. [Link]

-

One-pot synthesis of 4,6-diaryl-2-oxo(imino)-1,2-dihydropyridine-3-carbonitrile; a New Scaffold for p38alpha MAP kinase inhibition - PubMed. [Link]

-

Pyridine-2-carbonitrile | C6H4N2 | CID 7522 - PubChem - NIH. [Link]

-

Tautomerism in 4-hydroxypyrimidine, S-methyl-2-thiouracil, and 2-thiouracil - PubMed. [Link]

-

Tautomerization of Formamide, 2-Pyridone, and 4-Pyridone: An ab Initio Study - Schlegel Group - Wayne State University. [Link]

-

Tautomeric forms of 4-hydroxy quinoline. | Download Scientific Diagram - ResearchGate. [Link]

Sources

- 1. 4-oxo-1,4-dihydropyridine-2-carbonitrile | CymitQuimica [cymitquimica.com]

- 2. US9475771B2 - Process for the preparation of 4-alkoxy-3-hydroxypicolinic acids - Google Patents [patents.google.com]

- 3. Synthesis of 3-Hydroxy-4-Substituted Picolinonitriles from 4-Propargylaminoisoxazoles via Stepwise and One-Pot Isoxazolopyridine Formation/N–O Bond Cleavage Sequence - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 4-Pyridone - Wikipedia [en.wikipedia.org]

- 6. schlegelgroup.wayne.edu [schlegelgroup.wayne.edu]

- 7. researchgate.net [researchgate.net]

- 8. One-pot synthesis of 4,6-diaryl-2-oxo(imino)-1,2-dihydropyridine-3-carbonitrile; a New Scaffold for p38alpha MAP kinase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Buy 4-Hydroxy-2-oxo-1,2-dihydropyridine-3-carbonitrile | 5657-64-7 [smolecule.com]

The Emerging Therapeutic Potential of 4-Hydroxypicolinonitrile Derivatives: A Technical Guide for Drug Discovery Professionals

Preamble: Unveiling the Promise of a Privileged Scaffold

In the landscape of medicinal chemistry, the pyridine ring stands as a cornerstone of countless therapeutic agents. Its unique electronic properties and ability to engage in a multitude of intermolecular interactions have cemented its status as a "privileged scaffold." Within this vast chemical space, derivatives of 4-hydroxypicolinonitrile are emerging as a class of compounds with significant, yet largely untapped, therapeutic potential. The strategic placement of a hydroxyl group and a cyano group on the pyridine core creates a molecule ripe for functionalization and poised for interaction with a diverse array of biological targets. This guide serves as an in-depth technical resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of the synthesis, potential biological activities, and methodologies for evaluating 4-hydroxypicolinonitrile derivatives. While direct biological data on this specific subclass is still maturing, this document will synthesize existing knowledge on structurally related compounds to illuminate the most promising avenues for future research and development.

The Synthetic Versatility of the 4-Hydroxypicolinonitrile Core

The exploration of any chemical scaffold's therapeutic potential begins with accessible and versatile synthetic routes. The 4-hydroxypicolinonitrile core, a 2,3,4-trisubstituted pyridine, is a valuable synthetic intermediate. The cyano group is a particularly useful handle, offering a gateway to a variety of functional groups such as amines, amides, carboxylic acids, and esters with just a single synthetic step.[1] This versatility allows for the creation of diverse chemical libraries, a crucial step in any drug discovery program.

A notable synthetic approach involves a gold(I)-catalyzed cyclization of 4-propargylaminoisoxazoles, followed by N-O bond cleavage to yield 3-hydroxy-4-substituted picolinonitriles.[1] This method is advantageous due to its mild reaction conditions.

Experimental Protocol: One-Pot Synthesis of 4-Substituted 3-Hydroxypicolinonitriles

This protocol is adapted from a published procedure and provides a general framework for the synthesis of 4-substituted 3-hydroxypicolinonitrile derivatives.[1]

Materials:

-

JohnPhos AuCl

-

AgSbF6

-

N-phenylbenzaldimine

-

4-propargylaminoisoxazole derivative

-

1,2-dichloroethane (anhydrous)

-

Methanol (dry)

-

Potassium carbonate (K2CO3)

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate (AcOEt)

-

Magnesium sulfate (MgSO4)

-

Argon gas supply

-

Sealed reaction vial

Procedure:

-

To a sealed vial under an argon atmosphere, add JohnPhos AuCl (0.05 equivalents) and AgSbF6 (0.05 equivalents).

-

Add a solution of N-phenylbenzaldimine (1.0 equivalent) in 1,2-dichloroethane.

-

Add a solution of the desired 4-propargylaminoisoxazole (1.0 equivalent) in 1,2-dichloroethane.

-

Stir the resulting mixture at 60°C for 3 hours.

-

To the mixture, add dry methanol and potassium carbonate (1.5 equivalents).

-

Continue stirring at 60°C for 30 minutes.

-

Quench the reaction by adding 1 M aq HCl.

-

Extract the mixture with ethyl acetate.

-

Dry the combined organic layers over MgSO4 and filter.

-

Remove the solvent in vacuo to yield the 4-substituted 3-hydroxypicolinonitrile product.

Diagram of Synthetic Workflow:

Caption: One-pot synthesis of 4-substituted 3-hydroxypicolinonitriles.

Potential Biological Activities: An Evidence-Informed Perspective

While dedicated studies on the biological activities of 4-hydroxypicolinonitrile derivatives are emerging, a strong case for their therapeutic potential can be built upon the well-documented activities of structurally analogous compounds. The pyridine nucleus is a common feature in a vast number of FDA-approved drugs, and its derivatives have shown a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and enzyme inhibitory effects.

Anticancer Activity

The pyridine scaffold is a frequent component of anticancer agents.[2] Derivatives of structurally similar 4-hydroxyquinolines and pyrimidines have demonstrated significant cytotoxic activity against various cancer cell lines.

For instance, certain 4-hydroxyquinoline derivatives have shown cytotoxicity against doxorubicin-sensitive and -resistant colon adenocarcinoma cell lines, with some compounds exhibiting IC50 values in the low micromolar range. Similarly, novel pyrimidine-5-carbonitrile derivatives have been identified as potent EGFR inhibitors with significant anticancer and apoptotic activities. One such compound displayed IC50 values of 3.56 µM, 5.85 µM, and 7.68 µM against HepG2, A549, and MCF-7 cell lines, respectively.

The presence of the cyano group in the 4-hydroxypicolinonitrile scaffold is particularly noteworthy. Acrylonitrile derivatives have been investigated as tubulin inhibitors, a validated target in cancer therapy. One such derivative demonstrated potent inhibitory activity against HCT116 and BEL-7402 cancer cell lines with IC50 values of 5.9 nM and 7.8 nM, respectively.

Table 1: Anticancer Activity of Structurally Related Compounds

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| 4-Hydroxyquinoline derivative | Colo 320 (resistant) | 4.58 | |

| 4-Hydroxyquinoline derivative | Colo 205 (sensitive) | 2.34 | |

| Pyrimidine-5-carbonitrile | HepG2 | 3.56 | |

| Pyrimidine-5-carbonitrile | A549 | 5.85 | |

| Pyrimidine-5-carbonitrile | MCF-7 | 7.68 | |

| 2-Phenylacrylonitrile derivative | HCT116 | 0.0059 | |

| 2-Phenylacrylonitrile derivative | BEL-7402 | 0.0078 |

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol provides a general method for assessing the cytotoxic activity of 4-hydroxypicolinonitrile derivatives against cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., MCF-7, A549, HCT116)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

4-Hydroxypicolinonitrile derivative stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Prepare serial dilutions of the 4-hydroxypicolinonitrile derivative in complete medium.

-

Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubate the plate for 48-72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value.

Anti-inflammatory Activity

Chronic inflammation is a key driver of numerous diseases. Pyridine and pyrimidine derivatives are well-represented among anti-inflammatory drugs. For example, some 3-hydroxy pyridine-4-one derivatives have shown significant anti-inflammatory activity in both carrageenan-induced paw edema in rats and croton oil-induced ear edema in mice.[3] One proposed mechanism for this activity is the chelation of iron, as key inflammatory enzymes like cyclooxygenase and lipoxygenase are heme-dependent.[3]

Experimental Protocol: In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)

This protocol outlines a standard in vivo method to assess the anti-inflammatory potential of 4-hydroxypicolinonitrile derivatives.[3]

Materials:

-

Wistar rats

-

4-Hydroxypicolinonitrile derivative

-

Carrageenan solution (1% in saline)

-

Indomethacin (positive control)

-

Vehicle (e.g., 1% Tween 80 in saline)

-

Plethysmometer

Procedure:

-

Fast the rats overnight with free access to water.

-

Administer the 4-hydroxypicolinonitrile derivative (e.g., 10, 20 mg/kg, intraperitoneally) 30 minutes before carrageenan injection. Administer the vehicle to the control group and indomethacin (10 mg/kg) to the positive control group.

-

Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Measure the paw volume using a plethysmometer immediately after carrageenan injection (0 hours) and at regular intervals (e.g., 1, 2, 3, and 4 hours) thereafter.

-

Calculate the percentage of inhibition of edema for each group compared to the control group.

Antimicrobial Activity

The rise of antimicrobial resistance necessitates the discovery of new classes of antimicrobial agents. Pyridine derivatives have a long history in this area. Hydroxypyridone derivatives have demonstrated inhibitory effects against both Gram-positive and Gram-negative bacteria, with some compounds showing significant activity against Staphylococcus aureus and Bacillus subtilis.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol describes a standard method for determining the minimum inhibitory concentration (MIC) of 4-hydroxypicolinonitrile derivatives against various microorganisms.

Materials:

-

Bacterial or fungal strains of interest (e.g., S. aureus, E. coli, C. albicans)

-

Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi)

-

96-well microtiter plates

-

4-Hydroxypicolinonitrile derivative stock solution (in DMSO)

-

Standard antimicrobial agent (e.g., ciprofloxacin for bacteria, fluconazole for fungi)

-

Bacterial or fungal inoculum (adjusted to 0.5 McFarland standard)

Procedure:

-

Prepare serial twofold dilutions of the 4-hydroxypicolinonitrile derivative in the appropriate broth in a 96-well plate.

-

Add the microbial inoculum to each well.

-

Include a positive control (broth with inoculum) and a negative control (broth only).

-

Incubate the plates at 37°C for 24 hours (for bacteria) or 48 hours (for fungi).

-

The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Mechanism of Action: Targeting Key Cellular Pathways

Understanding the mechanism of action is paramount in drug development. Based on the activities of related compounds, 4-hydroxypicolinonitrile derivatives could potentially exert their effects through various mechanisms, most notably through enzyme inhibition.

Kinase Inhibition

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer. The pyridine scaffold is a common feature in many kinase inhibitors. For instance, picolinamide derivatives have been developed as potent VEGFR-2 kinase inhibitors, with some compounds exhibiting IC50 values in the nanomolar range.[1] Furthermore, 4-anilino-7-pyridyl-3-quinolinecarbonitriles have been identified as Src kinase inhibitors.[4] Given these precedents, it is highly plausible that appropriately substituted 4-hydroxypicolinonitrile derivatives could function as inhibitors of various kinases.

Diagram of a Generic Kinase Inhibition Pathway:

Caption: Inhibition of a protein kinase by a 4-hydroxypicolinonitrile derivative.

Metalloenzyme Inhibition

The 3-hydroxy-4-pyridone scaffold, structurally similar to 4-hydroxypicolinonitrile, is known for its metal-chelating properties. This has been exploited in the design of inhibitors for metalloenzymes. For example, derivatives of 3-hydroxy-4-pyridones have been identified as inhibitors of catechol-O-methyltransferase (COMT), a metalloenzyme involved in the metabolism of catecholamines.

Future Directions and Conclusion

The 4-hydroxypicolinonitrile scaffold represents a promising starting point for the development of novel therapeutics. The synthetic accessibility and the diverse biological activities of structurally related compounds strongly suggest that derivatives of 4-hydroxypicolinonitrile warrant thorough investigation.

Key areas for future research include:

-

Systematic Synthesis and Screening: The synthesis of focused libraries of 4-hydroxypicolinonitrile derivatives with diverse substitutions is crucial. These libraries should then be screened against a broad panel of biological targets, including cancer cell lines, microbial strains, and key enzymes.

-

Structure-Activity Relationship (SAR) Studies: Detailed SAR studies will be essential to identify the key structural features that govern the potency and selectivity of these derivatives for their respective biological targets.

-

Mechanism of Action Studies: Once lead compounds are identified, in-depth mechanistic studies, including the identification of specific molecular targets and the elucidation of relevant signaling pathways, will be necessary.

-